(R)-3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
This compound features a pyrrolidine core substituted at the 3-position with a 2-chloro-thiazol-5-ylmethylsulfanyl group and a tert-butyl ester at the 1-position. Its molecular formula is C₁₃H₁₉ClN₂O₂S₂, with a molar mass of 334.89 g/mol (calculated based on structural analogs ). The tert-butyl ester group confers stability against hydrolysis, making it a common protective strategy in synthetic intermediates.
Properties
Molecular Formula |
C13H19ClN2O2S2 |
|---|---|
Molecular Weight |
334.9 g/mol |
IUPAC Name |
tert-butyl (3R)-3-[(2-chloro-1,3-thiazol-5-yl)methylsulfanyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H19ClN2O2S2/c1-13(2,3)18-12(17)16-5-4-9(7-16)19-8-10-6-15-11(14)20-10/h6,9H,4-5,7-8H2,1-3H3/t9-/m1/s1 |
InChI Key |
JTEWCMMEUDSBAP-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)SCC2=CN=C(S2)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SCC2=CN=C(S2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, including the formation of the thiazole ring, the attachment of the chloromethyl group, and the final esterification. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
®-3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions, protein binding, and cellular uptake mechanisms. Its structural features make it a valuable tool for probing biological systems.
Medicine
In medicine, ®-3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester could be investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(R)-3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Molecular Formula : C₁₃H₂₀N₂O₂S₂
- Molar Mass : 300.44 g/mol
- Key Differences :
- Lacks the 2-chloro substitution on the thiazole ring, reducing electrophilicity and lipophilicity.
- The absence of chlorine may decrease binding affinity to hydrophobic enzyme pockets compared to the chloro analog.
- Applications : Serves as a precursor for synthesizing thiazole-containing bioactive molecules.
(R)-2-(Toluene-4-sulfonyloxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester
3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Molecular Formula : C₁₁H₂₄N₂O₄S
- Molar Mass : 280.07 g/mol (derived from )
- Key Differences :
- Features a methanesulfonamide group at the 3-position, introducing hydrogen-bonding capacity and polar surface area.
- The sulfonamide group enhances solubility in aqueous media compared to sulfanyl derivatives.
- Applications : Used to generate sulfonamide salts for protease inhibition studies, highlighting its role in enzymology .
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituent Position | Key Functional Group | Key Property |
|---|---|---|---|---|---|
| Target Compound (2-Chloro-thiazole derivative) | C₁₃H₁₉ClN₂O₂S₂ | 334.89 | 3-position | 2-Chloro-thiazole-methylsulfanyl | High lipophilicity, electrophilic thiazole |
| (R)-3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | C₁₃H₂₀N₂O₂S₂ | 300.44 | 3-position | Thiazole-methylsulfanyl | Moderate reactivity, precursor utility |
| (R)-2-(Tosyloxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester | C₁₇H₂₇NO₆S | 373.07 | 2-position | Tosyloxymethyl | Superior leaving group for substitutions |
| 3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester | C₁₁H₂₄N₂O₄S | 280.07 | 3-position | Methanesulfonamide | Enhanced solubility, hydrogen-bonding |
Research Findings and Functional Implications
- Electrophilic Reactivity: The 2-chloro-thiazole group in the target compound enhances reactivity toward nucleophilic agents, making it valuable for coupling reactions in drug synthesis. This contrasts with the non-chlorinated thiazole in , which requires harsher conditions for similar transformations.
- Biological Activity : Chlorinated thiazoles often exhibit improved binding to enzymes like kinase targets due to increased hydrophobic interactions. The tosyl derivative in is more suited for intermediate roles in multi-step syntheses rather than direct bioactivity.
- Solubility Trade-offs : While the sulfonamide in improves aqueous solubility, the chloro-thiazole and tosyl groups in other analogs prioritize membrane permeability, critical for central nervous system-targeting drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
